molecular formula C11H5F3N2 B5805321 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile CAS No. 36937-89-0

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile

Cat. No.: B5805321
CAS No.: 36937-89-0
M. Wt: 222.17 g/mol
InChI Key: FKIOQZZAWYYRFQ-UHFFFAOYSA-N
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Description

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile is a useful research compound. Its molecular formula is C11H5F3N2 and its molecular weight is 222.17 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(trifluoromethyl)benzylidene]malononitrile is 222.04048265 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties

  • Solvent Friction Probes: Benzylidene malononitriles, including variants like [2-(trifluoromethyl)benzylidene]malononitrile, have been studied for their photophysical characteristics. They exhibit solvatochromic shifts consistent with dielectric continuum descriptions and changes in dipole moments between excited and ground states. Time-resolved spectra show dynamic Stokes shifts, indicating their potential use as probes of solvent friction (Jin et al., 2010).

Chemical Synthesis and Green Chemistry

  • Clean Synthesis: Benzylidene malononitrile, which includes the [2-(trifluoromethyl)benzylidene] variant, finds applications in pharmaceuticals, biotechnology, and specialty chemicals. A study focused on the clean synthesis of benzylidene malononitrile via Knoevenagel condensation, emphasizing the use of environmentally friendly methods (Jadhav & Yadav, 2019).

Detection and Sensing Applications

  • Detection of Toxic Substances: Malononitrile derivatives, including [2-(trifluoromethyl)benzylidene]malononitrile, have been developed as sensors for detecting toxic substances like hydrogen cyanide in water. Their sensitivity and selectivity make them suitable for environmental monitoring and potentially for biological applications (Jung et al., 2020).

Polymer Chemistry

  • Copolymerization Studies: The copolymerization of benzylidene malononitrile with other monomers, such as methyl methacrylate, has been explored. The resultant copolymers exhibit varied properties and potential applications in material science (Sayyah et al., 2002).

Optical and Laser Applications

  • Optical Limiting and Laser Stabilization: Some derivatives of malononitrile, including [2-(trifluoromethyl)benzylidene]malononitrile, show significant optical limiting and stabilization effects on pulsed lasers. This makes them suitable for applications in optical devices and laser technology (Wang et al., 2013).

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-4-2-1-3-9(10)5-8(6-15)7-16/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOQZZAWYYRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355098
Record name ST50704069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36937-89-0
Record name 2-[[2-(Trifluoromethyl)phenyl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36937-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50704069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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